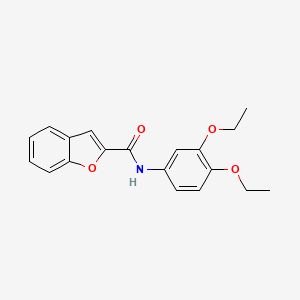
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide, commonly known as DEPBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DEPBF belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of DEPBF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, DEPBF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, DEPBF has been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
DEPBF has been shown to have several biochemical and physiological effects. In cancer cells, DEPBF has been shown to induce apoptosis and inhibit cell proliferation. In addition, DEPBF has been shown to reduce the expression of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, DEPBF has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
実験室実験の利点と制限
DEPBF has several advantages for lab experiments, including its high purity and stability. In addition, DEPBF is relatively easy to synthesize, making it readily available for research purposes. However, DEPBF has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on DEPBF. One potential area of research is the development of DEPBF derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of DEPBF and its potential therapeutic applications in various fields of medicine. Furthermore, the potential toxicity of DEPBF at high concentrations needs to be further explored to ensure its safety for clinical use.
Conclusion
In conclusion, DEPBF is a synthetic compound with potential therapeutic applications in various fields of medicine. Its synthesis method involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. DEPBF has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPBF and its potential therapeutic applications.
合成法
The synthesis of DEPBF involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form DEPBF. The yield of DEPBF can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
DEPBF has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, DEPBF has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DEPBF has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, DEPBF has been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus.
特性
IUPAC Name |
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-22-16-10-9-14(12-17(16)23-4-2)20-19(21)18-11-13-7-5-6-8-15(13)24-18/h5-12H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWELEGCJNNISGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)

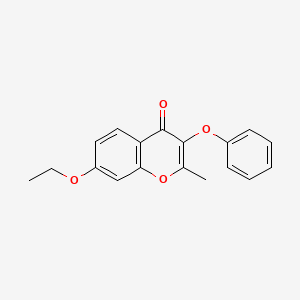
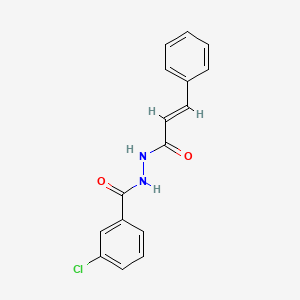
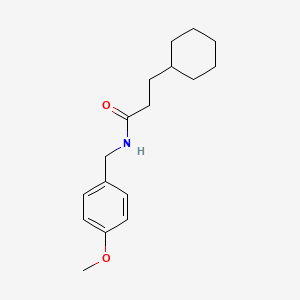
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
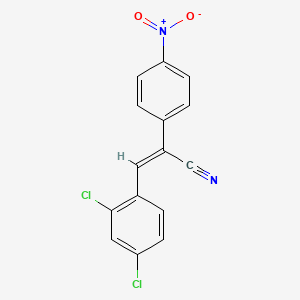
![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)